![molecular formula C16H21NO2 B2983506 1-[3-Hydroxy-2-(2-phenylethyl)piperidin-1-yl]prop-2-en-1-one CAS No. 2361642-76-2](/img/structure/B2983506.png)
1-[3-Hydroxy-2-(2-phenylethyl)piperidin-1-yl]prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-Hydroxy-2-(2-phenylethyl)piperidin-1-yl]prop-2-en-1-one is a complex organic compound that features a piperidine ring, a hydroxy group, and a phenylethyl group
准备方法
The synthesis of 1-[3-Hydroxy-2-(2-phenylethyl)piperidin-1-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via alkylation reactions.
Hydroxylation: The hydroxy group is introduced through hydroxylation reactions, often using oxidizing agents.
Formation of the Prop-2-en-1-one Moiety: This involves the formation of a double bond and a carbonyl group, typically through aldol condensation reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
化学反应分析
1-[3-Hydroxy-2-(2-phenylethyl)piperidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenylethyl group can undergo electrophilic or nucleophilic substitution reactions.
Addition: The double bond in the prop-2-en-1-one moiety can participate in addition reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-[3-Hydroxy-2-(2-phenylethyl)piperidin-1-yl]prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including its effects on various biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers investigate its interactions with biological systems to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
作用机制
The mechanism of action of 1-[3-Hydroxy-2-(2-phenylethyl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The hydroxy group and the piperidine ring play crucial roles in binding to these targets, potentially affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
1-[3-Hydroxy-2-(2-phenylethyl)piperidin-1-yl]prop-2-en-1-one can be compared with other piperidine derivatives and compounds with similar functional groups:
Piperidine Derivatives: Compounds like 1-(2-phenylethyl)piperidine and 1-(3-hydroxy-2-phenylethyl)piperidine share structural similarities but differ in their functional groups and biological activities.
Phenylethyl Compounds: Compounds such as 2-phenylethanol and 2-phenylethylamine have similar phenylethyl groups but lack the piperidine ring and prop-2-en-1-one moiety.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
1-[3-hydroxy-2-(2-phenylethyl)piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-2-16(19)17-12-6-9-15(18)14(17)11-10-13-7-4-3-5-8-13/h2-5,7-8,14-15,18H,1,6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSWHHCDQYAMFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1CCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
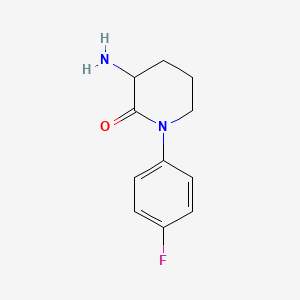
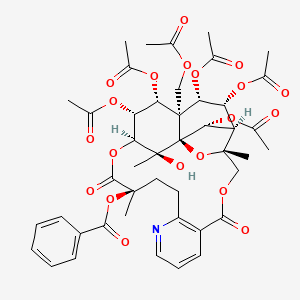
![3-(Methylsulfanyl)-5-[2-(4-toluidino)vinyl]-4-isothiazolecarbonitrile](/img/structure/B2983426.png)

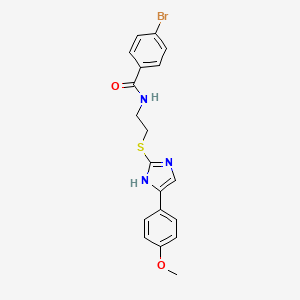
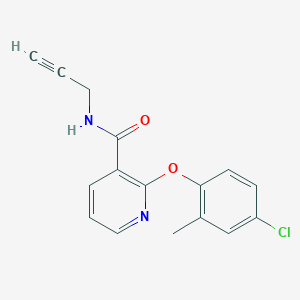
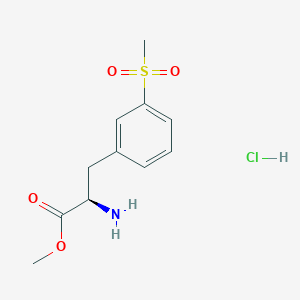

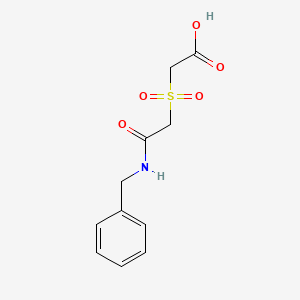
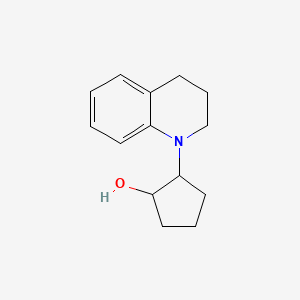

![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(4-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2983442.png)
![4-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2983443.png)
![trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol](/img/structure/B2983446.png)
